Technical Whitepaper: 5-Nitro-2-(piperazin-1-yl)benzonitrile
Technical Whitepaper: 5-Nitro-2-(piperazin-1-yl)benzonitrile
Executive Summary
5-Nitro-2-(piperazin-1-yl)benzonitrile (CAS: 32188-75-3) is a critical pharmacophore intermediate used extensively in the synthesis of central nervous system (CNS) agents and kinase inhibitors. Characterized by an electron-deficient benzonitrile core substituted with a nucleophilic piperazine ring and a nitro group, this compound serves as a "privileged scaffold" in medicinal chemistry. Its dual functionality—the reducible nitro group and the secondary amine of the piperazine—allows for orthogonal derivatization, making it an ideal building block for combinatorial libraries targeting G-protein coupled receptors (GPCRs) and tyrosine kinases.
This guide provides a comprehensive technical analysis of the compound's cheminformatics, a validated synthesis protocol via nucleophilic aromatic substitution (
Chemical Identity & Cheminformatics
The precise definition of the molecular structure is paramount for database integration and retrosynthetic planning.
Core Identifiers
| Property | Specification |
| IUPAC Name | 5-Nitro-2-(piperazin-1-yl)benzonitrile |
| CAS Registry Number | 32188-75-3 |
| Molecular Formula | |
| Molecular Weight | 232.24 g/mol |
| Exact Mass | 232.0960 |
| Appearance | Yellow to Orange Solid |
SMILES String Analysis
The Simplified Molecular Input Line Entry System (SMILES) string for this compound encodes its specific connectivity and electronic state.
Canonical SMILES: [O-]c1cc(C#N)c(cc1)N2CCNCC2
Isomeric SMILES: C1CNCCN1C2=C(C=C(C=C2)[O-])C#N
Structural Decoding:
-
[O-]: Defines the nitro group (
) with charge separation explicitly mapped. -
c1cc(C#N)c(cc1): Describes the aromatic benzene ring (c1...c1) substituted with a nitrile group (C#N) at position 1 and the nitro group at position 5.
-
N2CCNCC2: Represents the piperazine ring attached at position 2 relative to the nitrile.
Synthetic Pathway: Nucleophilic Aromatic Substitution ( )
The most robust synthesis of 5-Nitro-2-(piperazin-1-yl)benzonitrile involves the displacement of a halogen leaving group (typically chloride or fluoride) by piperazine. This reaction proceeds via an
Reaction Mechanism
The reaction initiates with the nucleophilic attack of the piperazine nitrogen on the carbon bearing the halogen. This forms a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the re-aromatization and expulsion of the halide.
Figure 1: Mechanistic flow of the
Critical Reagent Selection
-
Substrate: 2-Chloro-5-nitrobenzonitrile (CAS: 16588-02-6).[1][2][3][4] The chlorine atom is sufficiently labile due to the activation by the para-nitro and ortho-cyano groups. 2-Fluoro-5-nitrobenzonitrile reacts faster but is significantly more expensive.
-
Nucleophile: Piperazine (Anhydrous). Used in excess (2.0–3.0 equivalents) to act as both the nucleophile and the base to scavenge the generated HCl.
-
Solvent: Polar aprotic solvents like DMF (Dimethylformamide), DMSO , or Acetonitrile are preferred to stabilize the polar transition state.
-
Base: Potassium Carbonate (
) or Triethylamine ( ) can be added if stoichiometric piperazine is used, though excess piperazine is cleaner.
Validated Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis, prioritizing yield and purity suitable for subsequent pharmaceutical applications.
Materials
-
2-Chloro-5-nitrobenzonitrile: 1.83 g (10 mmol)
-
Piperazine (anhydrous): 2.58 g (30 mmol, 3.0 eq)
-
Acetonitrile (MeCN): 20 mL
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl)[5]
Step-by-Step Methodology
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-nitrobenzonitrile (1.83 g) in Acetonitrile (20 mL).
-
Add Piperazine (2.58 g) in one portion. The reaction is slightly exothermic; ensure stirring is vigorous.
-
-
Execution:
-
Fit the flask with a reflux condenser.[5]
-
Heat the mixture to reflux (approx. 82°C) for 2–4 hours.
-
Monitoring: Check progress via TLC (Mobile phase: 5% Methanol in DCM). The starting material (
) should disappear, and a lower yellow spot (product) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (rotary evaporator) to remove most of the acetonitrile.
-
Resuspend the residue in Water (50 mL) and extract with Ethyl Acetate (3 x 30 mL) .
-
Note: The excess piperazine remains in the aqueous layer.
-
-
Purification:
-
Wash the combined organic layers with Water (2 x 20 mL) and Brine (1 x 20 mL) .
-
Dry over anhydrous
, filter, and concentrate to dryness. -
Recrystallization: If the solid is impure, recrystallize from Ethanol/Hexane (1:3).
-
-
Yield:
-
Expected Yield: 85–95% (approx. 2.0 – 2.2 g).[6]
-
Characterization: Yellow solid.
-
Figure 2: Operational workflow for the synthesis and purification of 5-Nitro-2-(piperazin-1-yl)benzonitrile.
Pharmaceutical Utility & Applications
Scaffold for Kinase Inhibitors
The 5-Nitro-2-(piperazin-1-yl)benzonitrile motif is a precursor to 5-amino-2-(piperazin-1-yl)benzonitrile . The nitro group is readily reduced (using
-
Kinase Inhibitors: Targeting ATP binding pockets where the benzonitrile moiety interacts with the hinge region.
-
Antipsychotics: The piperazine ring is a common pharmacophore in dopaminergic and serotonergic ligands (e.g., Olanzapine, Aripiprazole analogs).
Physicochemical Properties (Lipinski's Rule of 5)
This compound possesses favorable drug-like properties, making it an excellent starting point for lead optimization.
| Property | Value | Implication |
| LogP | ~1.3 | Good membrane permeability. |
| H-Bond Donors | 1 (NH) | Favorable for receptor binding. |
| H-Bond Acceptors | 5 (N, O) | Interaction versatility.[5][7] |
| TPSA | ~85 Ų | Good oral bioavailability potential. |
Safety & Handling
-
Toxicity: Nitroaromatics are potential mutagens; handle with gloves and in a fume hood.
-
Sensitization: Piperazine derivatives can cause respiratory sensitization.
-
Storage: Store in a cool, dry place (2-8°C), protected from light.
References
-
BenchChem. (2025).[5] Application Notes and Protocols for the Synthesis of 5-Nitro-2-(piperidin-1-yl)aniline. Retrieved from
-
PubChem. (2025).[6] 2-Amino-5-nitrobenzonitrile Compound Summary. National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2025). 2-Chloro-5-nitrobenzonitrile Product Specification. Retrieved from
-
National Institutes of Health. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Retrieved from
-
ChemicalBook. (2023).[8] 2-nitro-5-(piperazin-1-yl)benzonitrile Properties and Suppliers. Retrieved from
Sources
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- 4. 2-氯-5-硝基苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]
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- 6. Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, compd. with piperazine (1:?) | C17H18Cl2N4O4 | CID 3084596 - PubChem [pubchem.ncbi.nlm.nih.gov]
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